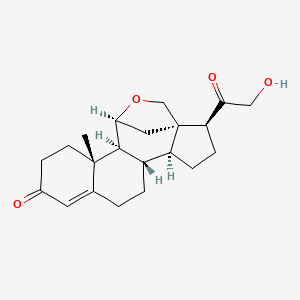
1,4-Diguanidiniumylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-diguanidiniumylbutane is dication of 1,4-diguanidinobutane arising from deprotonation of both guanidino groups; major species at pH 7.3. It is a conjugate acid of a 1,4-diguanidinobutane.
Applications De Recherche Scientifique
Electrochemical Behavior and Product Formation
The electrochemical behavior of 1,4-dihalobutanes, including compounds related to 1,4-Diguanidiniumylbutane, was studied using cyclic voltammetry and controlled-potential electrolysis. This research revealed a variety of products like cyclobutane, n-butane, and others, depending on the specific compound and potential used (Pritts & Peters, 1995).
DNA-Protein Cross-Linking
1,2,3,4-diepoxybutane (DEB), a related compound, was shown to form DNA-protein cross-links (DPCs), which are significant in understanding its biological activity. This study provides insights into the proteins that form covalent DPCs in human cells (Michaelson-Richie et al., 2010).
Asymmetric Reduction in Synthesis
The asymmetric reduction of 1,4-diphenylbutane-1,4-dione, a structurally similar compound, was achieved using various reducing agents and chiral reagents. This research contributes to synthetic chemistry, especially in creating chiral molecules (Periasamy, Seenivasaperumal, & Rao, 2003).
Microbubble Size Isolation
Studies on microbubbles used in ultrasound imaging and drug delivery explored the isolation of specific size fractions, such as 1-4 µm diameter microbubbles. This research is relevant to optimizing the performance of microbubbles in various biomedical applications (Feshitan, Chen, Kwan, & Borden, 2009).
Complexation with Pillar[5]arenes
Research on the complexation of 1,4-dihalobutanes with pillar[5]arenes showed that dispersive interactions dominate the stability of these complexes. This study is important for understanding molecular interactions in supramolecular chemistry (Shu et al., 2012).
Chemical Modification in Polymer Science
The chemical modification of 1,4-polydienes by di(alkyl or aryl)phosphates was investigated, leading to various phosphate adducts. This research contributes to the field of polymer science, particularly in modifying polydiene materials (Derouet, Morvan, & Brosse, 2001).
Agmatine Metabolism in Fungi
The biosynthesis and degradation of agmatine in the fungus Panus tigrinus were studied, revealing multiple pathways of arginine catabolism. This research is significant in understanding nitrogen metabolism in fungi (Boldt, Miersch, & Reinbothe, 1971).
Propriétés
Formule moléculaire |
C6H18N6+2 |
|---|---|
Poids moléculaire |
174.25 g/mol |
Nom IUPAC |
diaminomethylidene-[4-(diaminomethylideneazaniumyl)butyl]azanium |
InChI |
InChI=1S/C6H16N6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12)/p+2 |
Clé InChI |
HGMDNMBBCKDWTQ-UHFFFAOYSA-P |
SMILES canonique |
C(CC[NH+]=C(N)N)C[NH+]=C(N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



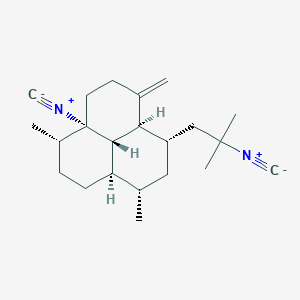
![octahydropyrrolo[3,4-C]pyrrole](/img/structure/B1259266.png)
![[3H]dehydroepiandrosterone sulfate](/img/structure/B1259268.png)

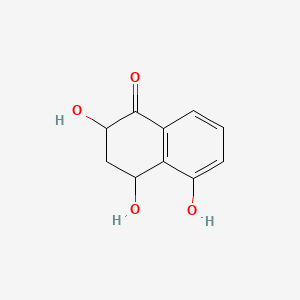
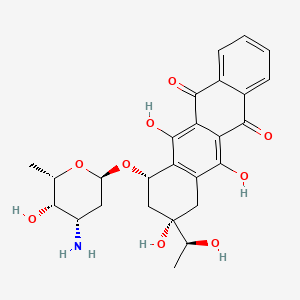



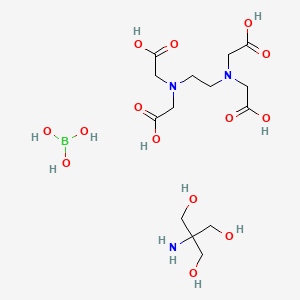
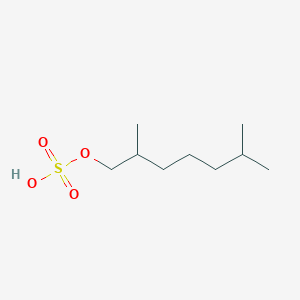
![(1R,3R,5R,7R,9R,10S,12R,14R)-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadecane](/img/structure/B1259284.png)

